molecular formula C17H21N3O3 B5514958 5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide

5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5514958
M. Wt: 315.37 g/mol
InChI Key: XAXMZGNTLXTTJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions such as condensation, cyclization, and amination. For instance, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide are synthesized through condensation of isocyanato compounds with morpholino-indazol amines, prepared via amination and cyclization from difluorobenzonitriles (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Molecular Structure Analysis

The crystal structure and molecular arrangement can be determined through X-ray crystallography, providing insights into the molecule's geometry and intermolecular interactions. Similar compounds have been characterized to belong to specific crystal systems with defined lattice parameters, aiding in understanding their molecular structure (S.V, Bhat, K, & S.K., 2019).

Chemical Reactions and Properties

Compounds like 5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide may undergo various chemical reactions, including cycloadditions, which result in the formation of new rings or functional groups, altering the compound's chemical properties significantly (Croce, Rosa, & Destro, 1990).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on derivatives of isoxazole, including those with morpholine components, demonstrates significant antimicrobial and antifungal activities. For instance, compounds synthesized from reactions involving morpholine have shown good to moderate activities against microorganisms in studies exploring novel triazole derivatives and thiazolidinones for their antimicrobial properties (Bektaş et al., 2010) (Kocabalkanlı et al., 2001).

Anti-Inflammatory and Analgesic Agents

Studies on novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, involving morpholine as a component, have shown promising anti-inflammatory and analgesic activities. These studies indicate the potential of morpholine derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antifungal Activity of Metal Complexes

Metal complexes with morpholine derivatives have been prepared and characterized, showing antifungal activity against plant pathogenic fungi. This research opens avenues for the development of novel antifungal agents (Criado et al., 1998).

Neurological and Neurokinin-1 Receptor Antagonism

Compounds incorporating morpholine structures have been evaluated for their potential as neurokinin-1 receptor antagonists, suitable for treating conditions like depression and emesis. This highlights the compound's relevance in neuroscience research (Harrison et al., 2001).

Imaging Agents in Parkinson's Disease

The synthesis of specific morpholine derivatives has been explored for potential use as PET imaging agents for the LRRK2 enzyme in Parkinson's disease, indicating the compound's utility in medical diagnostics (Wang et al., 2017).

properties

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13-15(16(19-23-13)14-5-3-2-4-6-14)17(21)18-7-8-20-9-11-22-12-10-20/h2-6H,7-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXMZGNTLXTTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide

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